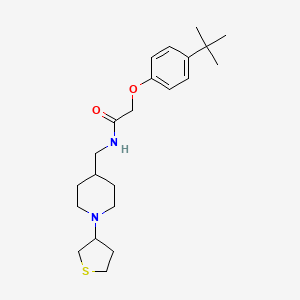

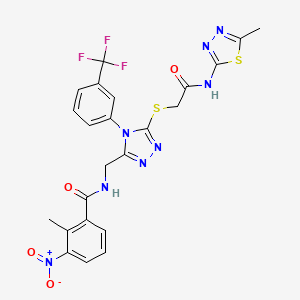

![molecular formula C21H19N3O3S B3015540 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide CAS No. 868978-65-8](/img/structure/B3015540.png)

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide” is a complex organic compound. It belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . These compounds have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation, which offers a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines . The reaction is reasonably fast, very clean, high yielding, and environmentally benign .Molecular Structure Analysis

The molecular structure of “this compound” is complex and would be determined through various spectroscopic techniques, including IR, NMR, and Mass spectroscopy . The structure of synthesized compounds can be accomplished through FT-IR, 1H NMR, 13C NMR, mass, and elemental analysis data .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines can be quite diverse. For instance, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines can lead to the synthesis of imidazo[1,2-a]pyridines . Additionally, a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined through various analytical techniques. For instance, the melting point of a similar compound was found to be between 70–75°C .Aplicaciones Científicas De Investigación

Versatile Platform for New Types of Stable N-heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton, similar in structure to N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide, has been identified as a versatile platform for generating new types of stable N-heterocyclic carbenes. These compounds have been synthesized and characterized, showing potential in various chemical applications (Alcarazo et al., 2005).

Catalytic Systems for Synthesis of Imidazo[1,2-a]pyridine Derivatives

Research demonstrates the efficiency of certain catalytic systems for synthesizing a variety of imidazo[1,2-a]pyridine derivatives. These processes offer high yields and the absence of side reactions, suggesting a streamlined method for producing these compounds, which could include derivatives of this compound (Mironov et al., 2006).

Synthesis and Characterization of Novel Imidazo[1,2-a]pyridine Derivatives

The synthesis of new N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold, closely related to this compound, has been achieved. These compounds exhibit potential in various chemical and pharmaceutical applications due to their novel structures and characteristics (Evrard et al., 2022).

Homoleptic Complexes with Catalytic Activity

Studies have shown that homoleptic complexes involving imidazo[1,5-a]pyridine-based ligands, which share structural features with this compound, demonstrate significant catalytic activity in reactions like the Heck reaction. This suggests potential applications in catalysis and material science (Ardizzoia et al., 2018).

Use as Fluorescent Probes for Mercury Ion

Some imidazo[1,2-a]pyridine derivatives have been identified as efficient fluorescent probes for mercury ions, both in acetonitrile and buffered aqueous solutions. This indicates potential applications in environmental monitoring and analytical chemistry (Shao et al., 2011).

Pharmacological Properties

Imidazo[1,2-a]pyridine compounds, related to this compound, have been extensively studied for their diverse pharmacological properties. These include enzyme inhibition, receptor ligand activity, and anti-infectious agents, suggesting a broad range of potential therapeutic applications (Enguehard-Gueiffier & Gueiffier, 2007).

Multi-Component Reactions for Synthesis of Fully Substituted Furans

The use of imidazo[1,5-a]pyridine carbenes in multi-component reactions has enabled the synthesis of fully substituted furans. This method, applicable to derivatives of this compound, offers a direct and efficient approach to produce complex organic structures (Pan et al., 2010).

Direcciones Futuras

The future directions for “N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide” could involve further exploration of its bioactivity and potential applications in pharmaceutical chemistry. For instance, a novel compound synthesized during a study showed promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit antifungal activity against candida spp, including several multidrug-resistant strains . They have also shown potential as anticancer agents against breast cancer cells , and as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .

Mode of Action

Similar imidazo[1,2-a]pyridine derivatives have been found to inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . Ergosterol is an essential component of the fungal cell membrane, and its inhibition can lead to cell death .

Biochemical Pathways

The inhibition of ergosterol biosynthesis is a key pathway affected by similar compounds . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

Similar compounds have been analyzed for their admet properties . It’s important to note that these properties can significantly impact the bioavailability of the compound .

Result of Action

The result of the compound’s action is the inhibition of fungal growth, specifically Candida spp., including several multidrug-resistant strains . The compound exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-a]pyridines are known to interact with various enzymes, proteins, and other biomolecules . For instance, some imidazo[1,2-a]pyridine derivatives have shown inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown significant activity against various types of cells . For example, certain derivatives have demonstrated potent anticancer activity against breast cancer cells .

Temporal Effects in Laboratory Settings

Some imidazo[1,2-a]pyridine derivatives have shown long-lasting inhibitory effects on certain pathogens .

Metabolic Pathways

Imidazo[1,2-a]pyridine derivatives are known to interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c25-28(26,22-14-13-17-16-24-15-5-4-8-21(24)23-17)20-11-9-19(10-12-20)27-18-6-2-1-3-7-18/h1-12,15-16,22H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUFDLOAVWZNAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

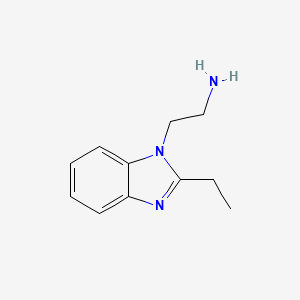

![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3015462.png)

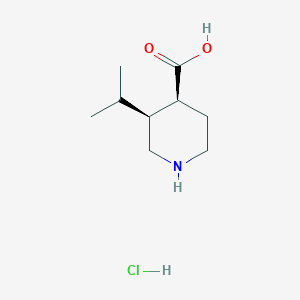

![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3015464.png)

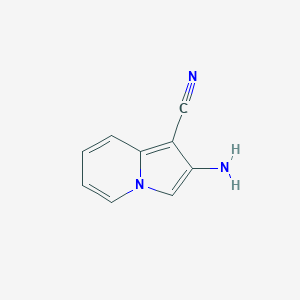

![2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3015468.png)

![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3015473.png)

![5-[(2,4-Dichlorobenzyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B3015475.png)

![1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3015478.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B3015479.png)

![2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B3015480.png)